4-(4-Bromophenyl)-4,4-difluorobutanoic acid

Description

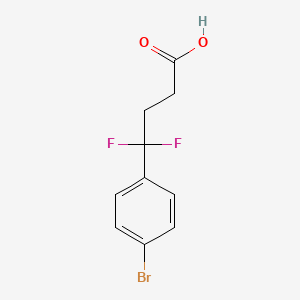

4-(4-Bromophenyl)-4,4-difluorobutanoic acid is a halogenated carboxylic acid characterized by a butanoic acid backbone with a 4-bromophenyl substituent at position 4 and two fluorine atoms at the same carbon (C4). Its molecular formula is C₁₀H₉BrF₂O₂, with a calculated molecular weight of 279.09 g/mol . This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties.

Properties

Molecular Formula |

C10H9BrF2O2 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

4-(4-bromophenyl)-4,4-difluorobutanoic acid |

InChI |

InChI=1S/C10H9BrF2O2/c11-8-3-1-7(2-4-8)10(12,13)6-5-9(14)15/h1-4H,5-6H2,(H,14,15) |

InChI Key |

GVQQOGMBAGIFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4,4-difluorobutanoic acid typically involves the following steps:

Fluorination: The addition of fluorine atoms to the butanoic acid chain can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Coupling: The final step involves coupling the brominated phenyl ring with the fluorinated butanoic acid chain using a suitable coupling reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent conditions. For example:

-

Typical conditions : Alcohol solvent (e.g., methanol, ethanol), catalytic acid (e.g., HSO) or coupling agents like DCC (dicyclohexylcarbodiimide).

-

Applications : Esters are intermediates for pharmaceuticals or polymer synthesis.

Amidation

Reaction with amines forms amide derivatives, critical for drug design:

-

Conditions : Carbodiimide-based activation (e.g., EDC) in aprotic solvents like DMF.

-

Yield : Typically 70–90% after purification.

Decarboxylation

Controlled thermal or catalytic decarboxylation removes CO, generating fluorinated alkanes:

-

Silver-promoted decarboxylation : Used in radical reactions for coupling with alkenes or aromatic systems .

Radical Cascade Reactions

Under silver catalysis, the acid participates in radical aryldifluoromethylation/cyclization (Fig. 1):

Example : Reaction with 2-allyloxybenzaldehyde yields 3-aryldifluoromethyl chroman-4-one derivatives .

Nickel-Catalyzed Carbodifunctionalization

The compound reacts with N-vinylamides and alkyl halides via nickel catalysis (Table 1):

| Substrate | Catalyst | Conditions | Product Yield |

|---|---|---|---|

| N-Vinylamide + BrCFCOEt | Ni(OTf) | 1,4-dioxane, 80°C | 67–79% |

Comparison with Analogues

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| 4-Bromobutanoic acid | No fluorine substituents | Lower lipophilicity, reduced enzyme inhibition |

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group | Enhanced acidity, distinct radical stability |

| 3-(4-Bromophenyl)-3-hydroxybutanoic acid | Hydroxyl group | Higher solubility, altered metabolic pathways |

Reaction Optimization Insights

Scientific Research Applications

It appears that "4-(4-Bromophenyl)-4,4-difluorobutanoic acid" is a chemical compound, and here's what can be gathered regarding its applications and related research:

Potential Pharmaceutical Applications

- Selective PPARC Antagonists Some compounds with structural similarities are useful as selective Peroxisome Proliferator-Activated Receptor C (PPARC) antagonists . These antagonists may be administered to treat cancers such as prostate, breast, ovarian, liver, kidney, colon, pancreatic, human chronic lymphocytic leukemia, and melanoma . They may also be used to treat viral infections like HCV and HIV .

- KRAS Inhibition Cyclic compounds that selectively inhibit KRAS (Kirsten rat sarcoma virus) over HRAS (Harvey rat sarcoma virus) have been found .

- USP7 Inhibition Compounds that inhibit Ubiquitin-Specific Protease 7 (USP7) are useful in treating cancers, neurodegenerative diseases, immunological disorders, diabetes, bone and joint diseases, osteoporosis, arthritis inflammatory disorders, cardiovascular diseases, ischemic diseases, viral infections and diseases, viral infectivity and/or latency, and bacterial infections and diseases .

Radical Cascade Aryldifluoromethylation/Cyclization

- Silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed using aliphatic 2,2-difluorobutanoic acid to yield products . When aliphatic 2,2-difluorobutanoic acid was employed in this transformation, the reaction also gave the desired product in 13% yield .

Other Applications

- Activation analysis is a method that offers sensitivity exceeding conventional quantitative analysis for quality control . Elements in quantities as minute as one part per billion can be identified and measured .

- Additives Compounds may be used as additives in a variety of products, such as rubber, to provide specific properties . Examples include rubber vulcanization accelerators, gelling agents, and treatments for fabrics .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-4,4-difluorobutanoic acid | C₁₀H₉BrF₂O₂ | 279.09 | Bromophenyl, difluorobutanoic acid | Difluoro at C4, bromophenyl at C4 |

| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | Bromophenyl, butanoic acid | No fluorine substituents |

| (4-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | Bromophenyl, acetic acid | Shorter carbon chain |

| 4,4-Difluorobutanoic acid | C₄H₆F₂O₂ | 124.08 | Difluorobutanoic acid | No aromatic substituents |

| 4-((4-Bromophenyl)amino)-4-oxobutanoic acid | C₁₀H₁₀BrNO₃ | 272.10 | Bromophenyl, amino, oxo, butanoic acid | Amino and oxo groups at C4 |

Key Observations :

In 4,4-difluorobutanoic acid (C₄H₆F₂O₂), the absence of the bromophenyl group reduces molecular weight and lipophilicity, making it more polar .

Chain Length and Substituent Effects: 4-(4-Bromophenyl)butanoic acid (C₁₀H₁₁BrO₂) shares the bromophenyl and butanoic acid groups but lacks fluorine, resulting in lower acidity and altered solubility . 4-((4-Bromophenyl)amino)-4-oxobutanoic acid (C₁₀H₁₀BrNO₃) introduces an amino and oxo group, which may enable hydrogen bonding and alter reactivity compared to the difluoro analog .

Halogenation and Lipophilicity: The bromophenyl group in all analogs enhances lipophilicity, which can improve membrane permeability in drug design.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-bromophenyl)-4,4-difluorobutanoic acid?

Synthesis typically involves two key steps:

- Bromophenyl Group Introduction : Suzuki-Miyaura cross-coupling using 4-bromophenylboronic acid (or derivatives) with a suitable precursor (e.g., halogenated butanoic acid esters) under palladium catalysis. Optimize reaction conditions (e.g., solvent: THF or DMF; base: KCO) to enhance yield .

- Difluorination : Fluorination of the carbonyl group using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Monitor reaction progress via NMR to confirm difluorination .

Q. What safety precautions are critical when handling this compound?

Refer to GHS hazard codes:

- H313 (harmful if absorbed through skin), H333 (toxic if inhaled).

- Use PPE: Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Emergency protocols: Rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention for persistent irritation .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and NMR for CF groups (δ -90 to -110 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 202.98 g/mol, CHBrFO) .

- Melting Point : Compare observed values (e.g., 67–69°C for analogous bromophenyl butanoic acids) with literature .

Advanced Research Questions

Q. How can fluorination efficiency be optimized to minimize side reactions?

- Temperature Control : Perform fluorination at -20°C to reduce decomposition.

- Solvent Selection : Use anhydrous dichloromethane (DCM) to enhance DAST reactivity.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the difluorinated product from monofluorinated byproducts .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR peaks)?

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian or ORCA).

- Alternative Techniques : Use X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in ethanol). Cross-reference with structurally similar compounds (e.g., 4-(4-bromophenyl)butanoic acid, δ 170–175 ppm for carboxylic carbons) .

Q. What strategies are effective for studying its biological activity in vitro?

Q. How can reaction yields be improved in large-scale syntheses?

- Catalyst Screening : Test Pd(OAc)/XPhos systems for Suzuki coupling to reduce catalyst loading (<1 mol%).

- Microwave-Assisted Synthesis : Apply controlled microwave heating (100–120°C, 30 min) to accelerate coupling kinetics .

Methodological Guidance for Data Contradictions

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.